2,6-Dimethoxy-5-nitropyrimidin-4-amine
Description
2,6-Dimethoxy-5-nitropyrimidin-4-amine (CAS: 73978-74-2) is a nitropyrimidine derivative featuring methoxy (-OMe) groups at positions 2 and 6, a nitro (-NO₂) group at position 5, and an amine (-NH₂) at position 2. Its molecular formula is C₆H₈N₄O₅, with a molar mass of 216.16 g/mol. This compound is part of the pyrimidine family, a class of heterocyclic aromatic compounds widely studied for their pharmacological and synthetic utility. The nitro and amine groups confer electrophilic and nucleophilic reactivity, respectively, while the methoxy substituents influence electronic effects and steric hindrance.
Properties
CAS No. |
73978-74-2 |
|---|---|
Molecular Formula |
C6H8N4O4 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
2,6-dimethoxy-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C6H8N4O4/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3,(H2,7,8,9) |
InChI Key |
AEFIKWJHKJRACJ-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])N)OC |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])N)OC |
Other CAS No. |
73978-74-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 2,6-Dimethoxy-5-nitropyrimidin-4-amine, differing primarily in substituents and their positions:
2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine (CAS: Not provided)
- Substituents: 2,6-NHCH₃ (methylamino), 4-CH₃ (methyl), 5-NO₂ .
- Key Differences: Methylamino groups at positions 2 and 6 enhance hydrogen-bonding capacity compared to methoxy groups.
- Physical Properties : Melting point = 234–235°C, higher than typical nitropyrimidines due to intermolecular hydrogen bonding .
- Reactivity: Methylamino groups act as electron donors, directing electrophilic substitution to positions activated by the nitro group.
2,4-Dichloro-5-nitropyrimidine (CAS: 49845-33-2)
- Substituents: 2,4-Cl (chloro), 5-NO₂ .
- Key Differences :
- Chloro groups are strong electron-withdrawing substituents, increasing electrophilicity at positions 2 and 3.
- Absence of amine or methoxy groups limits hydrogen-bonding interactions.
- Reactivity : Chloro substituents facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides), making this compound a versatile precursor in synthesis .
4-Chloro-6-methylpyrimidin-5-amine (CAS: 89182-18-3)
- Substituents : 4-NH₂, 6-CH₃ (methyl), 5-Cl .
- Key Differences: The nitro group is replaced by chloro at position 5, reducing electrophilicity. The amine at position 4 enhances hydrogen-bond donor capacity.
- Applications: Potential as a building block for antimetabolites or kinase inhibitors due to the amine and chloro groups .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine
- Substituents : Complex aryl groups at positions 2, 4, and 5 .
- Key Differences :
- Applications : Demonstrated antibacterial and antifungal activities, suggesting that aromatic substituents enhance bioactivity compared to methoxy groups .
Physicochemical and Reactivity Comparison
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